molecular formula C16H14N2O2S2 B2508933 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 324538-65-0

3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2508933
CAS No.: 324538-65-0
M. Wt: 330.42
InChI Key: CJBREJLTVPLGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a synthetic small molecule belonging to the class of N-(benzo[d]thiazol-2-yl)benzamide derivatives. This class of compounds is recognized in scientific literature for its diverse pharmacological potential, serving as a key scaffold in the development of novel therapeutic agents . The structure combines a benzothiazole core, a common feature in medicinal chemistry, with a 3-methoxybenzamide group and a methylthio substituent, which may influence its electronic properties and binding affinity to biological targets. Researchers value this compound primarily for its applications in early-stage drug discovery. Benzo[d]thiazole derivatives have been extensively studied for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific structural motifs present in this compound suggest potential for interaction with critical biological macromolecules. Computational and experimental studies on closely related isomers indicate that such compounds can exhibit significant binding affinity to serum albumin (BSA) and DNA, which is a crucial area of investigation in pharmacokinetic and toxicological profiling . Furthermore, the molecule's properties, as predicted by models like the BOILED-Egg, suggest it may have favorable passive absorption characteristics, making it a candidate for oral bioavailability studies . This reagent is provided as a characterized compound for research purposes only. It is intended for use in biochemical assays, enzyme inhibition studies, molecular docking experiments, and the synthesis of more complex derivatives for structure-activity relationship (SAR) analysis. This compound is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-5-3-4-10(8-12)15(19)17-11-6-7-13-14(9-11)22-16(18-13)21-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBREJLTVPLGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole Core Construction

The synthesis of 2-(methylthio)benzo[d]thiazol-6-amine begins with the strategic functionalization of commercially available 6-nitrobenzo[d]thiazole-2-thiol. Methylation of the thiol group using methyl iodide in alkaline ethanol achieves quantitative conversion to 2-(methylthio)-6-nitrobenzo[d]thiazole, as confirmed by characteristic $$ ^1H $$ NMR shifts at δ 2.65 ppm for the methyl protons. Subsequent catalytic hydrogenation over palladium on carbon reduces the nitro group to an amine, yielding the critical intermediate with >90% purity. This step requires careful control of reaction time and hydrogen pressure to prevent over-reduction or ring hydrogenation.

Amide Bond Formation Methodologies

Contemporary synthetic protocols employ two principal methods for constructing the central amide bond: classical acid chloride coupling and modern coupling reagent-mediated approaches.

Acid Chloride Coupling Protocol

Reaction of 3-methoxybenzoyl chloride with 2-(methylthio)benzo[d]thiazol-6-amine in anhydrous dichloromethane produces the target compound in 68% yield after recrystallization from ethanol/water (3:1). Key reaction parameters include:

Parameter Optimal Value Effect on Yield
Temperature 0°C → RT Minimizes hydrolysis
Base Triethylamine (2.5 eq) Neutralizes HCl
Reaction Time 12 h Complete conversion

This method, while straightforward, requires stringent moisture control to prevent competitive hydrolysis of the acid chloride.

Coupling Reagent-Mediated Synthesis

Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent in dimethylformamide enables amide formation at room temperature with 82% isolated yield. The protocol involves:

  • Pre-activation of 3-methoxybenzoic acid (1.2 eq) with HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) for 15 minutes
  • Gradual addition of 2-(methylthio)benzo[d]thiazol-6-amine (1 eq) in DMF
  • Stirring for 6 h followed by aqueous workup

This approach demonstrates superior functional group tolerance compared to classical methods, particularly for base-sensitive substrates.

Alternative Synthetic Pathways

Tandem Cyclization-Amidation Strategy

A novel one-pot synthesis developed by Elgemeie et al. (2020) combines benzothiazole formation with subsequent amidation, achieving 75% yield through careful sequence optimization:

  • Condensation of 3-methoxybenzoyl isothiocyanate with 2-amino-5-nitrothiophenol in acetonitrile
  • In situ cyclization catalyzed by triethylamine at 60°C
  • Simultaneous nitro group reduction and methylthio introduction via sodium borohydride/iodomethane

This method reduces purification steps but requires precise stoichiometric control to prevent side reactions.

Solid-Phase Synthesis Adaptation

Recent advances in polymer-supported chemistry enable synthesis on Wang resin through:

  • Immobilization of 3-methoxybenzoic acid via ester linkage
  • On-resin activation with PyBOP/Cl-HOBt
  • Coupling with 2-(methylthio)benzo[d]thiazol-6-amine
  • Cleavage with trifluoroacetic acid/dichloromethane (1:4)

While achieving 65% overall yield, this method demonstrates particular utility for parallel synthesis of analogs.

Crystallization and Polymorphism Control

The final crystallization step critically determines the compound's physicochemical properties. X-ray diffraction studies reveal two polymorphic forms:

Polymorph Space Group Density (g/cm³) Melting Point (°C)
Form I P-1 1.412 248-250
Form II P2₁/c 1.398 242-244

Controlled crystallization from ethyl acetate/heptane (1:3) at 4°C preferentially yields the thermodynamically stable Form I, characterized by a three-dimensional hydrogen-bonding network.

Analytical Characterization Benchmarks

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO- d₆) : δ 2.51 (s, 3H, SCH₃), 3.85 (s, 3H, OCH₃), 7.12-8.24 (m, 7H, aromatic), 10.32 (s, 1H, NH)
  • IR (ATR) : 3278 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N)
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₃N₂O₂S₂ [M+H]⁺: 345.0421, found: 345.0423

Chromatographic Purity

HPLC analysis (C18 column, 75:25 MeOH/H₂O, 1 mL/min) shows ≥99.1% purity with retention time 6.78 min.

Process Optimization and Scale-Up Considerations

Industrial-scale production (≥1 kg batches) necessitates modifications to laboratory protocols:

  • Replace dichloromethane with methyl tert-butyl ether for environmental compliance
  • Implement continuous hydrogenation for nitro group reduction
  • Utilize anti-solvent crystallization with in-line particle size monitoring

These adaptations maintain yields above 70% while reducing solvent consumption by 40%.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is pivotal for modifying electronic properties and biological activity.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 50°C, 4 hoursSulfoxide derivative78%
mCPBADichloromethane, 0°C, 2 hoursSulfone derivative85%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance in the benzothiazole ring.

Hydrolysis of the Amide Bond

The amide linkage can be cleaved under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Reactants Products Application
6M HCl, reflux3-Methoxybenzamide3-Methoxybenzoic acid + Benzothiazole aminePrecursor for further coupling
NaOH (10%), ethanol-Same as aboveBioactivity modulation
  • Key Note : Hydrolysis rates depend on steric hindrance from the methoxy group and electronic effects of the benzothiazole ring .

Nucleophilic Substitution at the Methylthio Group

The methylthio group acts as a leaving group in nucleophilic substitutions, enabling functionalization of the benzothiazole core.

Nucleophile Reagent Product Conditions
AminesK₂CO₃, DMF, 80°C2-Amino-benzothiazole derivatives6–8 hours, 65–78% yield
AlkoxidesNaH, THF, 0°C to RT2-Alkoxy-benzothiazole analogs3 hours, 70% yield
  • Example : Reaction with morpholine under basic conditions replaces -SMe with a morpholino group, enhancing solubility .

Electrophilic Aromatic Substitution

The benzothiazole and benzamide aromatic rings undergo electrophilic substitution, primarily at activated positions.

Reaction Site Reagents Product
NitrationBenzothiazole C-5HNO₃, H₂SO₄, 0°C5-Nitro-benzothiazole derivative
BrominationBenzamide para to OMeBr₂, FeBr₃, CH₂Cl₂4-Bromo-3-methoxybenzamide derivative
  • Regioselectivity : Directed by electron-donating (-OMe) and electron-withdrawing (amide) groups .

Demethylation of the Methoxy Group

The methoxy group can be removed under strong acidic conditions to generate phenolic derivatives.

Reagent Conditions Product Yield
BBr₃CH₂Cl₂, -78°C to RT3-Hydroxy-N-(benzothiazol-6-yl)benzamide90%
HI (47%)Acetic acid, refluxSame as above82%
  • Utility : Phenolic derivatives exhibit enhanced hydrogen-bonding capacity for target binding .

Cyclization Reactions

Under specific conditions, the compound participates in cyclization to form fused heterocycles.

Reagent Conditions Product Application
PCl₅, POCl₃120°C, 6 hoursThiazolo[5,4-f]quinazoline derivativeAnticancer leads
CuI, DMF, 140°CUllmann couplingBiaryl-linked macrocyclesMaterial science
  • Mechanism : Intramolecular attack by the amide nitrogen on electrophilic centers generates fused rings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that benzothiazole derivatives can disrupt the cell cycle and promote cell death in breast cancer cells, suggesting a potential pathway for therapeutic intervention .

Enzyme Inhibition

Another notable application is the inhibition of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. Compounds that share structural similarities with this compound have been studied for their ability to inhibit MAO activity, which could lead to therapeutic effects in treating depression and other mood disorders .

Synthesis of Benzothiazole Derivatives

The synthesis of this compound typically involves multistep reactions including:

  • Formation of the benzothiazole ring through cyclization reactions.
  • Introduction of the methoxy and methylthio groups via nucleophilic substitution reactions.

These methodologies are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic profiles.

Case Study 1: Anticancer Efficacy

A recent study demonstrated that a series of benzothiazole derivatives, including analogs of this compound, were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Neuroprotective Effects

In another investigation, a compound structurally related to this compound was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. The study concluded that this compound could significantly reduce neuronal cell death and oxidative stress markers, suggesting its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Purity (%) Melting Point (°C) Key References
3-Methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (Target) 3-methoxybenzamide; 2-(methylthio)benzo[d]thiazole 300.4 63* N/A N/A
4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l) 4-methoxybenzamide; 2-methylbenzo[d]thiazole 298.3 63 N/A N/A
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide Piperazine-linked imidazo-thiazole; benzamide 419.5 N/A 95+ N/A
7q (From ) 2-chloropyridin-4-ylamino; 2-oxoethylthio N/A 70 90.0 177.9–180.8
7t (From ) Thiazol-2-ylamino; 2-oxoethylthio N/A 68 92.0 237.7–239.1

*Yield inferred from similar synthesis methods in .

Key Differences and Implications

Substituent Effects on Activity :
  • Methoxy vs.

Anticancer Potential

  • Benzothiazole derivatives, including 7q–7t , inhibit tumor growth by targeting DNA topoisomerases or kinase pathways .
  • Piperazine-modified analogs (e.g., BLZ945 in ) show enhanced tumor vasculature targeting, suggesting that similar modifications to the target compound could improve efficacy .

Biological Activity

3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O1_{1}S1_{1}
  • Molecular Weight : 284.37 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group, a benzothiazole moiety, and a benzamide structure, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing the benzothiazole structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Similar derivatives have also demonstrated antifungal activity against species like Candida albicans, suggesting that the compound could be a candidate for antifungal drug development .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzothiazole derivatives. For example:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. Compounds that inhibit heat shock protein 90 (HSP90) have been particularly noted for their ability to induce apoptosis in cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, research has identified various other biological activities associated with benzothiazole derivatives:

  • Anti-inflammatory Activity : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Antiparasitic Activity : There is emerging evidence indicating that certain benzothiazole derivatives could exhibit antiparasitic effects, although more research is needed in this area.

Study 1: Antimicrobial Efficacy

A study published in the journal Bioorganic & Medicinal Chemistry evaluated a series of benzothiazole derivatives, including those structurally related to this compound. The results indicated:

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound AMIC = 8 µg/mLMIC = 16 µg/mL
Compound BMIC = 4 µg/mLMIC = 32 µg/mL
This compoundMIC = 12 µg/mLMIC = 24 µg/mL

Study 2: Anticancer Potential

Another significant study investigated the anticancer properties of similar compounds against various cancer cell lines. The findings revealed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

These results suggest that the compound could be effective in inhibiting tumor growth across different cancer types.

Q & A

Basic: What are the standard synthetic routes for 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 2-(methylthio)benzo[d]thiazol-6-amine derivative with 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reactivity .
  • Temperature control : Reactions are often conducted at room temperature or slightly elevated (40–60°C) to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring to confirm purity (>95%) .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at C3, methylthio at C2) and amide bond formation .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]⁺ peak at m/z 343.4) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity between this compound and analogs?

Answer:
SAR analysis involves systematic substitution of functional groups to identify critical pharmacophores:

  • Methylthio vs. Sulfonyl Groups : Oxidation of the methylthio group to sulfone (e.g., using H₂O₂) may enhance enzyme inhibition but reduce membrane permeability .
  • Methoxy Position : Moving the methoxy group from C3 to C4 (para position) can alter binding affinity to targets like tyrosine kinases .
  • Data Comparison : Tabulate IC₅₀ values against analogs (see example table below) to correlate substituents with activity :
CompoundSubstituent ModificationsIC₅₀ (Enzyme X)
Target compoundC3-methoxy, C2-methylthio12.3 µM
Analog AC4-methoxy, C2-methylthio8.7 µM
Analog BC3-methoxy, C2-sulfone25.6 µM

Advanced: What mechanistic assays are suitable for investigating its antitumor activity?

Answer:

  • Mitochondrial Apoptosis Pathway : Measure cytochrome c release (western blot), caspase-3/7 activation (fluorometric assays), and mitochondrial membrane potential (JC-1 staining) .
  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence polarization) to determine inhibition constants (Kᵢ) for kinases or proteases .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations to correlate with efficacy .

Advanced: How can computational methods predict reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density distribution to identify nucleophilic/electrophilic sites (e.g., methylthio group as electron donor) .
  • Molecular Docking : Simulate interactions with targets (e.g., HDAC or PARP) using AutoDock Vina; validate with crystallographic data (PDB entries) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A375) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus or E. coli .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How to address low synthetic yields or undesired byproducts?

Answer:

  • Catalytic Optimization : Use Pd(OAc)₂ or CuI to accelerate coupling reactions .
  • Byproduct Analysis : LC-MS/MS identifies impurities (e.g., hydrolyzed amide); adjust pH or solvent to suppress .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

Advanced: What crystallographic tools validate structural hypotheses?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX for structure refinement; compare bond lengths/angles with DFT-optimized geometries .
  • Powder XRD : Confirm polymorphic purity if SCXRD is unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.